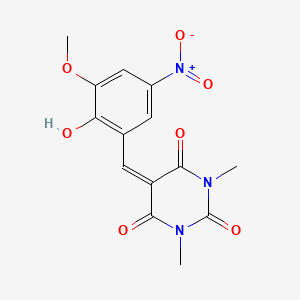
3-(1,3-benzodioxol-5-ylamino)-1-(2-thienyl)-2-propen-1-one
Descripción general
Descripción
3-(1,3-benzodioxol-5-ylamino)-1-(2-thienyl)-2-propen-1-one, also known as MDPT, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that are structurally similar to amphetamines and have a similar mechanism of action. MDPT is a relatively new cathinone that has gained popularity in the research community due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1-(2-thienyl)-2-propen-1-one is similar to that of other cathinones. It acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This leads to a feeling of euphoria and increased energy levels. However, the long-term effects of 3-(1,3-benzodioxol-5-ylamino)-1-(2-thienyl)-2-propen-1-one on the brain are not yet fully understood.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylamino)-1-(2-thienyl)-2-propen-1-one has been shown to have a number of biochemical and physiological effects on the body. It increases the levels of dopamine in the brain, which can lead to a feeling of euphoria and increased energy levels. It also increases heart rate and blood pressure, which can be dangerous in high doses. Additionally, it can cause vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-ylamino)-1-(2-thienyl)-2-propen-1-one has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system in the brain. However, its potential for abuse and the lack of long-term safety data make it a less desirable compound for use in human studies.
Direcciones Futuras
There are a number of potential future directions for the study of 3-(1,3-benzodioxol-5-ylamino)-1-(2-thienyl)-2-propen-1-one. One area of research is the development of new cathinones that have a higher affinity for the dopamine transporter and fewer side effects. Another area of research is the investigation of the long-term effects of 3-(1,3-benzodioxol-5-ylamino)-1-(2-thienyl)-2-propen-1-one on the brain and body. This could help to inform the development of safer and more effective treatments for neurological disorders such as Parkinson's disease.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-ylamino)-1-(2-thienyl)-2-propen-1-one has been extensively studied in the research community for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes it a potential candidate for the treatment of Parkinson's disease, a neurological disorder that is characterized by the loss of dopamine-producing neurons in the brain.
Propiedades
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-ylamino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-11(14-2-1-7-19-14)5-6-15-10-3-4-12-13(8-10)18-9-17-12/h1-8,15H,9H2/b6-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZKALFVNNMUEJ-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=CC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C\C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate](/img/structure/B3903976.png)



![N-[2-(1,3-benzoxazol-2-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B3904010.png)
![ethyl (2-methoxy-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B3904015.png)
![2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B3904019.png)
![(1,3-benzodioxol-4-ylmethyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B3904031.png)
![6-bromo-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3904036.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3,4,5-trimethoxybenzamide](/img/structure/B3904041.png)

![(3aR*,6aR*)-2-methyl-N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B3904060.png)

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}quinoline](/img/structure/B3904075.png)